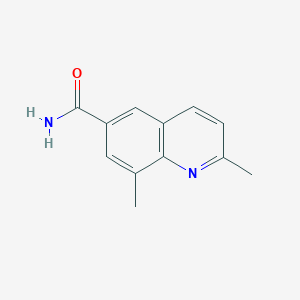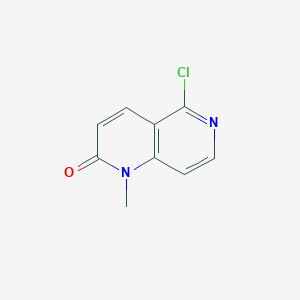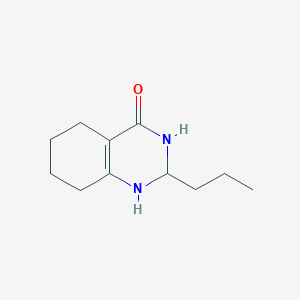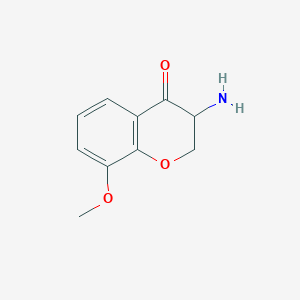![molecular formula C11H9N3O B11901679 3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11901679.png)
3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C11H9N3O and a molecular weight of 199.21 g/mol . This compound is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile . The reaction is carried out at room temperature in the presence of ethanol and a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) . This method provides moderate to good yields and is advantageous due to its simplicity and operational ease .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as the one mentioned above, can be adapted for larger-scale production. The use of solid catalysts like AC-SO3H is beneficial for industrial applications due to their stability, low cost, and non-toxicity .
Chemical Reactions Analysis
Types of Reactions
3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For example, it has been found to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile
- 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile
- 3-Bromopyrazolo[1,5-a]pyridine-5-carbonitrile
- Pyrazolo[1,5-a]pyridine-5-carbonitrile
Uniqueness
3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile is unique due to its specific propionyl group, which can influence its reactivity and biological activity . This makes it a valuable compound for the development of new pharmaceuticals and materials with tailored properties .
Properties
Molecular Formula |
C11H9N3O |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
3-propanoylpyrazolo[1,5-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C11H9N3O/c1-2-11(15)9-7-13-14-4-3-8(6-12)5-10(9)14/h3-5,7H,2H2,1H3 |
InChI Key |
ISSDBQURNRSCKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C2C=C(C=CN2N=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)-](/img/structure/B11901646.png)


![[(5-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11901658.png)


![1'-Azaspiro[[1,3]oxazinane-6,3'-bicyclo[2.2.2]octan]-2'-one](/img/structure/B11901672.png)
